N-(2-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(2-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked acetamide group and a carbamoyl urea moiety. The acetamide is anchored to a 2-methoxyphenyl group, while the urea substituent is attached to a 4-methoxyphenyl ring. This structure combines electron-donating methoxy groups with sulfur- and nitrogen-rich heterocycles, making it a candidate for diverse biological applications, including antimicrobial or enzyme inhibition activities, based on structural analogs reported in the literature .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-27-13-9-7-12(8-10-13)20-17(26)22-18-23-24-19(30-18)29-11-16(25)21-14-5-3-4-6-15(14)28-2/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQKATNFDXANGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of methoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets.
Molecular Formula
- Molecular Formula: C₁₅H₁₈N₄O₃S₂
- Molecular Weight: 358.46 g/mol
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including the target compound, exhibit significant antimicrobial properties. For instance:
- Case Study: A study on related thiadiazole derivatives demonstrated antimicrobial activity against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
- Mechanism: The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has been well-documented:
- Research Findings: Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo models .
- Case Study: In a controlled study, a related compound was shown to decrease levels of pro-inflammatory cytokines in mouse models of arthritis.
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties:
- Research Findings: A study highlighted the cytotoxic effects of thiadiazole compounds on various cancer cell lines, including breast and colon cancer cells. The compounds induced apoptosis through the activation of caspase pathways.
- Mechanism: The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
Bioactivity Correlations
- Piperazine-containing analogs (e.g., ) demonstrate antimicrobial activity (EC₅₀ = 17.5–19.8 µg/mL against Xanthomonas oryzae) and antiviral effects, suggesting that nitrogen-rich substituents enhance bioactivity .
- Compounds with 4-chlorophenyl or benzylthio groups () show moderate-to-high antimicrobial activity but variable cytotoxicity, with 6f (4-chlorophenyl derivative) being the most potent .
Physicochemical Properties
- Lipophilicity : The trimethylphenyl analog () and chloro-trifluoromethyl derivative () exhibit higher molecular weights and lipophilicity, which may improve membrane permeability .
- Melting Points : Derivatives with acetyl or benzylthio groups () have melting points ranging from 132–170°C, indicating crystalline stability influenced by substituent bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
